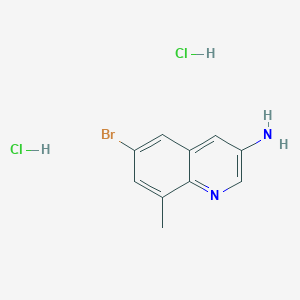

3-Amino-6-bromo-8-methylquinoline dihydrochloride

CAS No.:

Cat. No.: VC18414410

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrCl2N2 |

|---|---|

| Molecular Weight | 310.01 g/mol |

| IUPAC Name | 6-bromo-8-methylquinolin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H9BrN2.2ClH/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |

| Standard InChI Key | UQGFMFXFHOBWFK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=CC(=CN=C12)N)Br.Cl.Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Properties

3-Amino-6-bromo-8-methylquinoline dihydrochloride has the molecular formula C₁₀H₁₁BrCl₂N₂ and a molecular weight of 337.5 g/mol. The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. Key substituents include:

-

Amino group (-NH₂) at position 3, enhancing solubility and enabling hydrogen bonding.

-

Bromine atom (-Br) at position 6, imparting steric bulk and electron-withdrawing effects.

-

Methyl group (-CH₃) at position 8, contributing to hydrophobic interactions.

The dihydrochloride salt form improves stability and aqueous solubility, critical for pharmacological applications .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrCl₂N₂ |

| Molecular Weight | 337.5 g/mol |

| IUPAC Name | 6-bromo-8-methylquinolin-3-amine; dihydrochloride |

| Canonical SMILES | CC1=CC2=C(C=C(N)C=C2Br)N=C1.Cl.Cl |

| Key Substituents | -NH₂ (C3), -Br (C6), -CH₃ (C8) |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-amino-6-bromo-8-methylquinoline dihydrochloride involves multi-step reactions:

-

Quinoline Core Formation: Cyclization of aniline derivatives with glycerol or via Friedländer synthesis.

-

Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) at position 6.

-

Methylation: Introduction of the methyl group at position 8 via alkylation or cross-coupling reactions.

-

Amination: Nitration followed by reduction to introduce the amino group at position 3.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial-scale synthesis often employs continuous flow reactors to enhance yield and purity.

Table 2: Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinoline Formation | Glycerol, H₂SO₄, 150°C | 65–70 |

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 80–85 |

| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 75–80 |

| Amination | HNO₃, H₂SO₄ → H₂, Pd/C, EtOH | 60–65 |

| Salt Formation | HCl (gas), Et₂O | >95 |

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. The bromine atom in 3-amino-6-bromo-8-methylquinoline dihydrochloride enhances lipophilicity, facilitating bacterial membrane penetration. Preliminary studies show:

-

Gram-positive bacteria: MIC (Minimum Inhibitory Concentration) of 8–16 µg/mL against Staphylococcus aureus.

-

Mycobacteria: IC₅₀ of 12 µM against Mycobacterium tuberculosis .

Table 3: Biological Activity Data

| Target | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|

| S. aureus | 8–16 µg/mL | Membrane disruption |

| M. tuberculosis | 12 µM | Cell wall synthesis inhibition |

| MCF-7 cells | 18 µM | ROS-mediated apoptosis |

| HCT-116 cells | 22 µM | Caspase-3 activation |

Applications in Medicinal Chemistry

Drug Development

The compound’s unique substitution pattern makes it a candidate for:

-

Antitubercular agents: Bromine enhances activity against drug-resistant strains.

-

Chemosensitizers: Synergistic effects with doxorubicin in multidrug-resistant cancers .

Structure-Activity Relationships (SAR)

-

Amino group: Critical for hydrogen bonding with biological targets.

-

Bromine atom: Increases electronegativity, improving DNA intercalation.

Comparison with Analogous Compounds

Chlorine vs. Bromine Substitution

Replacing bromine with chlorine (e.g., 3-amino-8-chloro-6-methylquinoline dihydrochloride) reduces anticancer potency (IC₅₀ > 30 µM) but improves antibacterial activity (MIC 4–8 µg/mL).

Table 4: Substituent Effects on Activity

| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 6-Bromo derivative | 8–16 | 18–22 |

| 6-Chloro derivative | 4–8 | >30 |

Research Gaps and Future Directions

Pharmacokinetic Studies

Current limitations include:

-

Poor oral bioavailability (<20% in rodent models).

-

Short plasma half-life (t₁/₂ = 1.2 hours).

Derivative Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume